3-Hydroxyquinazoline-2,4(1H,3H)-dione is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This compound features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The hydroxy and dione functional groups enhance its reactivity and potential therapeutic applications. Research has indicated that derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione exhibit promising activities against various viral infections, including hepatitis C virus and human immunodeficiency virus .
3-Hydroxyquinazoline-2,4(1H,3H)-dione can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It belongs to the larger family of quinazolines, which are known for their pharmacological properties. The compound has been studied extensively in the context of drug development, particularly for its potential as an antiviral agent and metal ion chelator .
The synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione typically involves several methodologies, including:
The molecular structure of 3-hydroxyquinazoline-2,4(1H,3H)-dione can be represented as follows:
The compound's structure is characterized by a fused bicyclic system that contributes to its stability and reactivity. NMR spectroscopy is commonly used to confirm the structure by identifying characteristic chemical shifts associated with hydrogen and carbon atoms in the molecule .
3-Hydroxyquinazoline-2,4(1H,3H)-dione participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives primarily revolves around their ability to inhibit viral replication:
Experimental data from high-throughput screening assays have confirmed these mechanisms through observed reductions in viral load in cell cultures treated with these compounds .
Chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites within the molecule. Stability under various pH conditions has also been noted, making it suitable for pharmaceutical formulations .
The applications of 3-hydroxyquinazoline-2,4(1H,3H)-dione are diverse:
3-Hydroxyquinazoline-2,4(1H,3H)-dione (CAS# 5329-43-1) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrimidine-2,4-dione ring. Its molecular formula is C₈H₆N₂O₃, with a molecular weight of 178.15 g/mol. The core structure features two carbonyl groups at positions 2 and 4, and a hydroxyl group at position 3, leading to multiple tautomeric forms. The most stable tautomer is the 3-hydroxy-2,4-diketo form, which enables cis-diketo configuration for metal chelation [4] [9].
Table 1: Key Chemical Identifiers of 3-Hydroxyquinazoline-2,4(1H,3H)-dione
Property | Value |
---|---|
CAS Registry Number | 5329-43-1 |
IUPAC Name | 3-Hydroxy-1H-quinazoline-2,4-dione |
Molecular Formula | C₈H₆N₂O₃ |
Molecular Weight | 178.15 g/mol |
Density | 1.571 g/cm³ |
Synonyms | 3-Hydroxychinazolin-2,4(1H,3H)-dion; 3-Hydroxy-1,3-benzopyrimidine-2,4-dione |
The compound exhibits planar geometry and can undergo N-alkylation at N1 or N3, influencing its biological activity. Substitutions at N1 (e.g., methyl, cyclopropylmethyl) enhance pharmacokinetic properties by modulating lipophilicity [8] [9].
The scaffold emerged in medicinal chemistry during the 1990s, initially as an intermediate for synthesizing dichloroquinazoline derivatives like the antihypertensive drug Prazosin. Early routes involved anthranilic acid derivatives cyclized with phosgene or carbonyldiimidazole (CDI) [9]. A breakthrough came in 2016 when researchers leveraged Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazolyl-substituted derivatives, discovering potent antiviral agents against vaccinia virus (EC₅₀ = 1.7 μM) and adenovirus (EC₅₀ = 6.2 μM) [2] [6]. Concurrently, structural modifications at N1 and C6/C7 positions expanded applications to HCV and HIV-1 inhibitors [3] [10].
Table 2: Evolution of Key Synthetic Methodologies
Year | Synthetic Method | Key Outcome |
---|---|---|
1990 | Anthranilate-isocyanate coupling | Calcium-independent PDE inhibitors (e.g., Nitraquazone) |
2016 | CuAAC "click chemistry" | Anti-vaccinia/adenovirus agents (e.g., 24b11) |
2022 | N1-alkylation + C6 arylation | HCV NS5B inhibitors (e.g., 21t, EC₅₀ = 2.0 μM) |
This scaffold is "privileged" due to its versatile interactions with diverse biological targets via three mechanisms:
Table 3: Representative Bioactive Derivatives and Targets
Derivative | Target | Activity | Reference |
---|---|---|---|
24b11 | Vaccinia virus | EC₅₀ = 1.7 μM (15× > Cidofovir) | [2] |
24b13 | Adenovirus-2 | EC₅₀ = 6.2 μM | [6] |
21t | HCV NS5B polymerase | EC₅₀ = 2.0 μM (TI > 25) | [3] |
II-4 | HIV-1 RNase H/Integrase | IC₅₀ = 0.41 μM/0.85 μM | [10] |
FEN1-IN-4 | Human flap endonuclease-1 | IC₅₀ < 5 μM | [8] |
The scaffold’s utility spans at least 6 viral/bacterial targets and 4 therapeutic areas (antiviral, antibacterial, anticancer, CNS), validating its privileged status [7] [9]. Recent studies confirm enhanced pan-genotypic antiviral coverage and resistance profiles compared to non-chelator inhibitors [3] [10].
All compounds mentioned are listed below for reference:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0